![molecular formula C9H10ClN3OS B2927924 3-(3-Methoxyphenyl)-1,2,4-thiadiazol-5-amine hydrochloride CAS No. 1540631-72-8](/img/structure/B2927924.png)
3-(3-Methoxyphenyl)-1,2,4-thiadiazol-5-amine hydrochloride
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Overview
Description
Tramadol hydrochloride, a compound with a similar structure, is a centrally acting synthetic analgesic in an extended-release formulation . The chemical name is (±)cis-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol hydrochloride .
Molecular Structure Analysis
The molecular structure of related compounds like tramadol hydrochloride and 3-Methoxyphenethylamine have been elucidated using techniques like single-crystal X-ray diffraction and spectroscopic analysis .
Chemical Reactions Analysis
While specific chemical reactions involving “3-(3-Methoxyphenyl)-1,2,4-thiadiazol-5-amine hydrochloride” are not available, related compounds like tramadol hydrochloride and pinacol boronic esters have been studied .
Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds like 4-Methoxyphenol and 3-Methoxymethcathinone have been studied .
Scientific Research Applications
Environmental Science
In environmental science, the compound’s potential for biodegradation or its interaction with pollutants could be studied. This would provide insights into its environmental impact and suitability for use in eco-friendly applications.
Each of these applications leverages the unique chemical properties of 3-(3-Methoxyphenyl)-1,2,4-thiadiazol-5-amine hydrochloride to explore new frontiers in scientific research. While the current web search did not yield specific details on the applications of this exact compound, the analysis above is based on the general roles that similar compounds play in various fields of research .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS.ClH/c1-13-7-4-2-3-6(5-7)8-11-9(10)14-12-8;/h2-5H,1H3,(H2,10,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHQBDONHZBBDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NSC(=N2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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